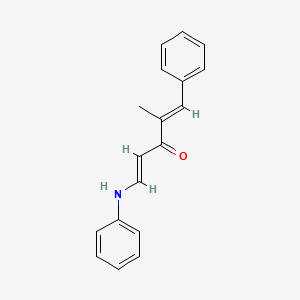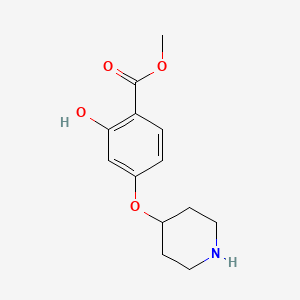![molecular formula C7H6N2O2 B12328277 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and sedative properties, as well as potential anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its analgesic and sedative properties.
1H-Pyrrolo[2,3-b]pyridine derivatives: Investigated for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- stands out due to its unique structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
3,3a-dihydro-1H-pyrrolo[3,2-c]pyridine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-3-4-5(9-6)1-2-8-7(4)11/h1-2,4H,3H2,(H,9,10) |
Clave InChI |
ZXEJESSDBCOIQR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(=CC=NC2=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


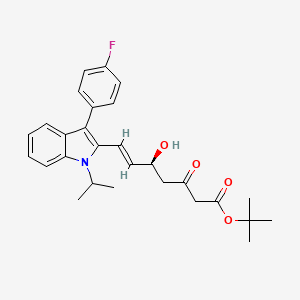

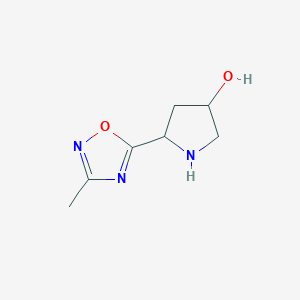
![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)
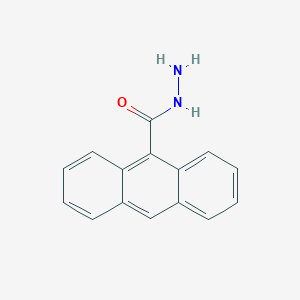
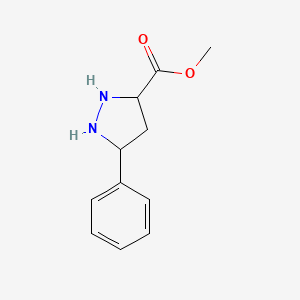
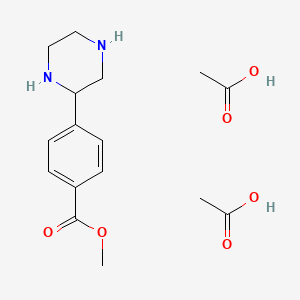

![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)
![(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid](/img/structure/B12328243.png)
